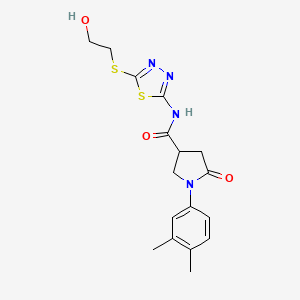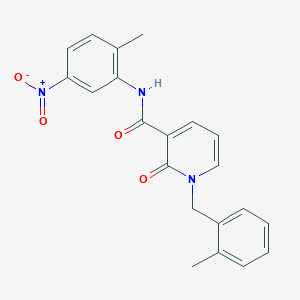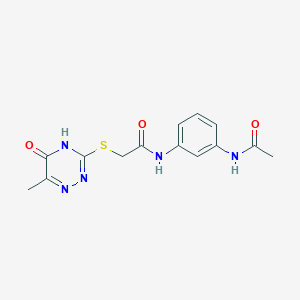![molecular formula C22H20N2O3S2 B2701073 Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate CAS No. 686771-88-0](/img/structure/B2701073.png)
Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely a complex organic molecule with multiple functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure consisting of a thiophene and a pyrimidine ring fused together .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the benzyl and sulfanyl groups .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions, such as substitution reactions at the sulfanyl group or reactions at the thieno[3,2-d]pyrimidin-2-yl core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques.科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study synthesized potential inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. This research presented compounds derived from the thieno[2,3-d]pyrimidine scaffold, demonstrating potent inhibitory activities against human TS and DHFR. The compounds were designed to explore the therapeutic potential in cancer treatment by inhibiting these critical enzymes (Gangjee et al., 2008).
Anti-Helicobacter pylori Agents
Another study expanded on a previously identified scaffold to develop novel compounds with potent activity against Helicobacter pylori, a significant cause of gastric ulcers and cancer. These compounds showed selective and potent inhibitory effects against various strains of H. pylori, including those resistant to standard treatments. The research highlighted the potential for developing new therapies targeting H. pylori infections (Carcanague et al., 2002).
Crystal Structures of Pyrimidinyl Sulfanyl Compounds
Research into the crystal structures of similar compounds, including 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl] derivatives, provided insights into their conformation and potential interactions with biological targets. These structural studies are foundational for understanding the compounds' mode of action and for guiding the design of more effective derivatives (Subasri et al., 2016).
Transparent Aromatic Polyimides with High Refractive Index
Research into thiophenyl-substituted benzidines, including compounds related to the pyrimidinyl sulfanyl motif, led to the development of transparent polyimides with high refractive indices. These materials have potential applications in optoelectronics and as advanced materials for optical devices, highlighting the diverse utility of thieno[3,2-d]pyrimidine derivatives beyond pharmaceuticals (Tapaswi et al., 2015).
Design and Evaluation of Novel Thiopyrimidine Compounds
A novel approach in synthesizing thiopyrimidine-glucuronide compounds demonstrated promising biological activities. This work showcases the versatility of the pyrimidinyl sulfanyl framework for developing compounds with potential therapeutic applications, further emphasizing the breadth of research focused on this chemical class (Wanare, 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15-7-9-17(10-8-15)24-21(26)20-18(11-12-28-20)23-22(24)29-14-19(25)27-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSYNDABTMOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine](/img/structure/B2700990.png)
![N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2700992.png)


![1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2700996.png)



methanone](/img/structure/B2701003.png)
![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)

![N-(4-acetamidophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701010.png)
![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)
![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)